molecular formula C6H3Cl2Li B12645176 (2,3-Dichlorophenyl)lithium CAS No. 93942-36-0

(2,3-Dichlorophenyl)lithium

Cat. No.: B12645176
CAS No.: 93942-36-0
M. Wt: 153.0 g/mol
InChI Key: NPOILLAWXCYHCB-UHFFFAOYSA-N
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Description

(2,3-Dichlorophenyl)lithium is an organolithium compound with the molecular formula C6H3Cl2Li. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is characterized by the presence of two chlorine atoms on the benzene ring, which significantly influences its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: (2,3-Dichlorophenyl)lithium can be synthesized through the reaction of 2,3-dichlorobromobenzene with lithium metal in anhydrous ether. The reaction typically proceeds under inert atmosphere conditions to prevent the highly reactive lithium from reacting with moisture or oxygen. The general reaction is as follows:

C6H3Cl2Br+2LiC6H3Cl2Li+LiBrC_6H_3Cl_2Br + 2Li \rightarrow C_6H_3Cl_2Li + LiBr C6​H3​Cl2​Br+2Li→C6​H3​Cl2​Li+LiBr

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory preparation, with adjustments for scale and efficiency. Industrial processes would likely involve continuous flow reactors and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: (2,3-Dichlorophenyl)lithium undergoes various types of reactions, including:

    Nucleophilic Substitution: Reacts with electrophiles to form new carbon-carbon bonds.

    Oxidation and Reduction: Can be oxidized to form corresponding alcohols or reduced to form hydrocarbons.

    Coupling Reactions: Participates in cross-coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions:

    Electrophiles: Carbonyl compounds, alkyl halides, and epoxides.

    Solvents: Anhydrous ether, tetrahydrofuran (THF).

    Conditions: Inert atmosphere (e.g., nitrogen or argon), low temperatures to control reactivity.

Major Products: The major products formed from reactions involving this compound depend on the specific electrophile used. For example, reaction with aldehydes or ketones typically yields secondary or tertiary alcohols, respectively.

Scientific Research Applications

(2,3-Dichlorophenyl)lithium has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: Employed in the modification of biologically active compounds to study structure-activity relationships.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism by which (2,3-Dichlorophenyl)lithium exerts its effects involves the nucleophilic attack of the lithium-bound carbon on electrophilic centers. The presence of the chlorine atoms on the benzene ring enhances the nucleophilicity of the lithium-bound carbon, making it highly reactive towards various electrophiles. This reactivity is exploited in synthetic organic chemistry to form new carbon-carbon bonds efficiently.

Comparison with Similar Compounds

  • (2,4-Dichlorophenyl)lithium
  • (3,4-Dichlorophenyl)lithium
  • (2,3-Difluorophenyl)lithium

Comparison: (2,3-Dichlorophenyl)lithium is unique due to the specific positioning of the chlorine atoms on the benzene ring, which influences its reactivity and selectivity in chemical reactions. Compared to its analogs, this compound may exhibit different reactivity patterns and selectivity, making it suitable for specific synthetic applications where other compounds may not be as effective.

Properties

CAS No.

93942-36-0

Molecular Formula

C6H3Cl2Li

Molecular Weight

153.0 g/mol

IUPAC Name

lithium;1,2-dichlorobenzene-6-ide

InChI

InChI=1S/C6H3Cl2.Li/c7-5-3-1-2-4-6(5)8;/h1-3H;/q-1;+1

InChI Key

NPOILLAWXCYHCB-UHFFFAOYSA-N

Canonical SMILES

[Li+].C1=C[C-]=C(C(=C1)Cl)Cl

Origin of Product

United States

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